molecular formula C21H24ClNO3 B6017391 ethyl 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate

ethyl 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate

Cat. No.: B6017391
M. Wt: 373.9 g/mol
InChI Key: MDTSTNLXQUIDDV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic products and are known for their pleasant fragrances. This compound is characterized by the presence of a chlorophenyl group, a phenylbutanoyl group, and an amino group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate typically involves the esterification of 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-bromophenyl)-3-[(2-phenylbutanoyl)amino]propanoate: Similar structure with a bromine atom instead of chlorine.

    Ethyl 3-(2-fluorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate: Similar structure with a fluorine atom instead of chlorine.

    Ethyl 3-(2-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in ethyl 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its bromine or fluorine analogs. This makes it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-(2-phenylbutanoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-3-16(15-10-6-5-7-11-15)21(25)23-19(14-20(24)26-4-2)17-12-8-9-13-18(17)22/h5-13,16,19H,3-4,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTSTNLXQUIDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(CC(=O)OCC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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